molecular formula C14H14Cl3N B1341873 2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride CAS No. 1021871-57-7

2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride

Cat. No. B1341873
M. Wt: 302.6 g/mol
InChI Key: IMAPXTGANILONV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the design from N,N-Dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine to discover σ1 ligands, indicating the importance of the phenylethylamine backbone in medicinal chemistry . Another synthesis method includes a solvent-free reaction of 4-(dimethylamino)benzaldehyde with chloroacetophenone and NaOH, which could be analogous to the synthesis of dichlorophenyl phenylethylamine derivatives .

Molecular Structure Analysis

The molecular structures of chlorophenyl-related compounds have been determined using single-crystal X-ray diffraction, revealing various crystal systems and space groups . For instance, the crystal structure of a compound with a 4-chlorophenyl group was found to be monoclinic with specific unit cell parameters . These studies highlight the importance of halogen-mediated interactions and the influence of chloro substitutions on the crystal packing and stability .

Chemical Reactions Analysis

The papers do not provide explicit details on the chemical reactions of "2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride." However, the synthesis of related compounds and their interactions, such as C-H...O hydrogen bonds and π...π interactions, suggest that similar compounds may undergo a range of chemical reactions that stabilize their molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include various intermolecular interactions, such as hydrogen bonding and π interactions, which contribute to the stability of the crystal structures . The optoelectronic properties of some derivatives have been studied, indicating potential applications in light-emitting devices . Additionally, the presence of chlorophenyl groups can influence the electronic properties and reactivity of these compounds .

Case Studies

While no specific case studies on "2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride" are provided, the papers discuss related compounds that serve as ligands , have potential optoelectronic applications , and exhibit unique crystal packing influenced by weak interactions . These studies can be considered analogous to potential case studies for the compound .

Scientific Research Applications

Environmental Impact and Biodegradation

Research on chlorophenols, such as those by Krijgsheld & Gen (1986), explores the impact of organochlorine compounds on aquatic environments. These compounds, including various chlorophenols, exhibit moderate to considerable toxicity to aquatic and mammalian life, depending on the exposure duration and environmental conditions. The study highlights the persistence and bioaccumulation potential of these compounds, albeit generally low, and their significant organoleptic effects, indicating the importance of studying similar chlorinated phenylethylamines for environmental monitoring and remediation efforts (Krijgsheld & Gen, 1986).

Toxicology and Mutagenicity

The toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to the chemical structure , have been extensively reviewed by Zuanazzi, Ghisi, & Oliveira (2020). This review synthesizes global research trends on 2,4-D, suggesting areas for future research that might be applicable to related compounds, such as 2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride. The focus on molecular biology, human exposure assessment, and pesticide degradation studies could offer valuable perspectives for assessing the health and environmental implications of various chlorinated compounds (Zuanazzi, Ghisi, & Oliveira, 2020).

Neurotoxicity and Psychotropic Effects

Research on the neurochemistry and neurotoxicity of MDMA, a compound structurally related to phenylethylamines, by McKenna & Peroutka (1990), provides insights into the acute and long-term effects of such compounds on the central nervous system. This research, by examining the neurochemical effects and potential neurotoxicity, could inform studies on the neurological implications of 2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride, especially regarding its psychotropic and toxicological profiles (McKenna & Peroutka, 1990).

Molecular and Structural Studies

The synthesis and structural properties of novel substituted compounds, as discussed by Issac & Tierney (1996), underscore the importance of understanding the chemical reactions and potential applications of chlorinated phenylethylamines. This research into the chemical synthesis and spectroscopic properties of related compounds could guide the development of new materials or drugs based on the 2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride structure (Issac & Tierney, 1996).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For similar compounds, precautions may include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective equipment .

Future Directions

The future directions of research and development involving “2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride” are not explicitly mentioned in the sources retrieved .

properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N.ClH/c15-13-7-6-11(8-14(13)16)12(9-17)10-4-2-1-3-5-10;/h1-8,12H,9,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAPXTGANILONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592061
Record name 2-(3,4-Dichlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride

CAS RN

1021871-57-7
Record name Benzeneethanamine, 3,4-dichloro-β-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021871-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dichlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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